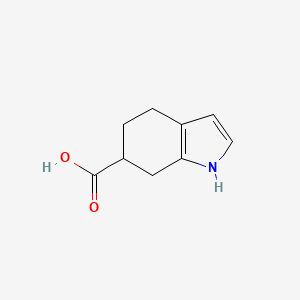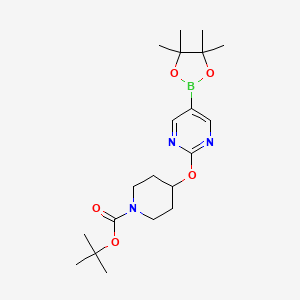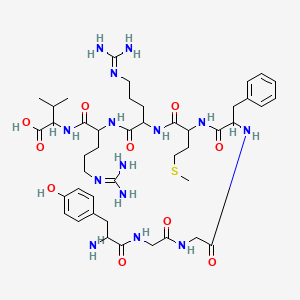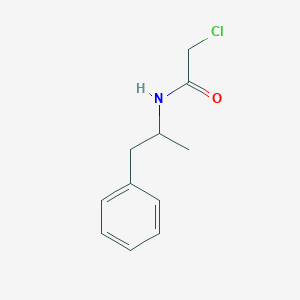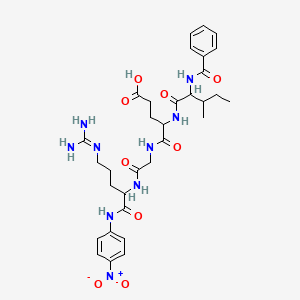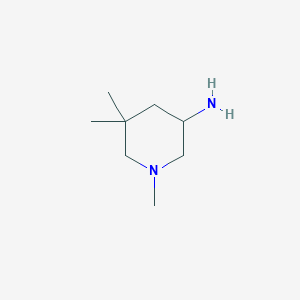
1,5,5-Trimethylpiperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,5-Trimethylpiperidin-3-amine is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of three methyl groups attached to the piperidine ring, making it a trimethyl derivative. It is used as a building block in organic synthesis and has various applications in the pharmaceutical and chemical industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5,5-Trimethylpiperidin-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a hydrogen borrowing [5 + 1] annulation method using iridium(III) catalysts can be employed. This method involves hydroxyl oxidation, amination, and imine reduction via hydrogen transfer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination of amino alcohols, followed by cyclization and purification .
Analyse Des Réactions Chimiques
Types of Reactions
1,5,5-Trimethylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents.
Reduction: Reduction of imines to amines using hydrogenation.
Substitution: Nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.
Substitution: Halides like alkyl or aryl halides in the presence of a base.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Substituted piperidines.
Applications De Recherche Scientifique
1,5,5-Trimethylpiperidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, including potential anticancer and antiviral agents.
Industry: Applied in the production of agrochemicals and specialty chemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler structure with no methyl groups.
1,2,5-Trimethylpiperidin-4-one: Another trimethyl derivative with different substitution patterns.
N-Methylpiperidine: A single methyl group attached to the nitrogen atom.
Uniqueness
1,5,5-Trimethylpiperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications where other piperidine derivatives may not be suitable .
Propriétés
| 588713-90-0 | |
Formule moléculaire |
C8H18N2 |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
1,5,5-trimethylpiperidin-3-amine |
InChI |
InChI=1S/C8H18N2/c1-8(2)4-7(9)5-10(3)6-8/h7H,4-6,9H2,1-3H3 |
Clé InChI |
GMMNZSHKLQLLDA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CN(C1)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-7-carboxylate](/img/structure/B12111173.png)
![Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]-](/img/structure/B12111192.png)



